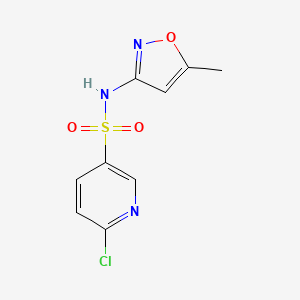

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

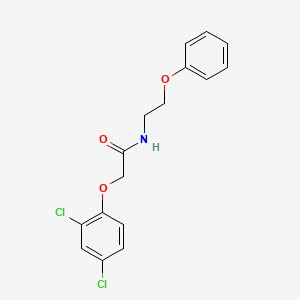

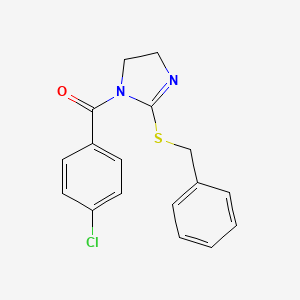

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide is a chemical compound with the CAS Number: 622798-03-2 . It has a molecular weight of 273.7 and its IUPAC name is 6-chloro-N-(5-methyl-3-isoxazolyl)-3-pyridinesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C9H8ClN3O3S and it has a molecular weight of 273.7 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing new heterocyclic compounds containing sulfonamido moieties, aiming to create effective antibacterial agents. These methods involve reacting precursors with various active methylene compounds, producing derivatives like pyran, pyridine, and pyridazine, as well as exploring the reactivity towards hydrazine derivatives to generate pyrazole and oxazole derivatives (Azab, Youssef, & El-Bordany, 2013).

Antibacterial Evaluation

Certain synthesized compounds have shown high antibacterial activities, underlining their potential as antibacterial agents. This highlights the importance of sulfonamido groups in the design of compounds with intended biological activities (Azab, Youssef, & El-Bordany, 2013).

Electronic Effects in d-f Podates

The introduction of electron-withdrawing sulfonamide groups into ligands has been studied for their unusual electronic effects on optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These studies show that the sulfonamide substituent affects sigma-bonding and pi-bonding, leading to changes in the stability and electronic structure of the complexes (Edder et al., 2000).

Surface Activity and Antibacterial Properties

Sulfonamide derivatives have been explored for their surface activity and antibacterial properties, demonstrating the chemical versatility and broad application potential of these compounds in creating biologically active heterocycles (El-Sayed, 2006).

Propiedades

IUPAC Name |

6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3S/c1-6-4-9(12-16-6)13-17(14,15)7-2-3-8(10)11-5-7/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGRVNCEPNTLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2745092.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)

![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)

![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)